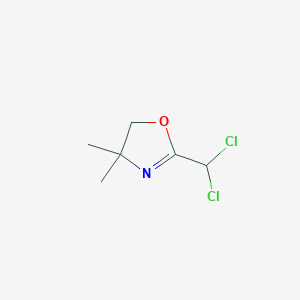
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. One common method for preparing oxazoles is the oxidation of oxazolines. For example, oxazolines can be synthesized from β-hydroxy amides using reagents like Deoxo-Fluor® at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often employs continuous flow processes to enhance efficiency and safety. The use of packed reactors containing commercial manganese dioxide allows for the rapid and efficient conversion of oxazolines to oxazoles . This method minimizes the risk of blockages and improves the overall yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or manganese dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: Electrophilic aromatic substitution can occur at the C5 position, especially in the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, manganese dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Dimethylformamide (DMF), bromotrichloromethane, and other electrophilic reagents.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of oxazole derivatives often involves interactions with specific molecular targets and pathways. For example, some oxazole compounds act as inhibitors of enzymes or receptors involved in disease processes. The dichloromethyl and dimethyl substitutions in this compound may enhance its binding affinity and specificity for certain targets, leading to improved therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: Contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring.
Isoxazole: Contains an oxygen and nitrogen atom in different positions.
Uniqueness
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. Compared to thiazoles and imidazoles, oxazoles are less basic and have different reactivity patterns, making them valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
65029-00-7 |
|---|---|
Formule moléculaire |
C6H9Cl2NO |
Poids moléculaire |
182.04 g/mol |
Nom IUPAC |
2-(dichloromethyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C6H9Cl2NO/c1-6(2)3-10-5(9-6)4(7)8/h4H,3H2,1-2H3 |
Clé InChI |
BFIXPBPWSAJKDH-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


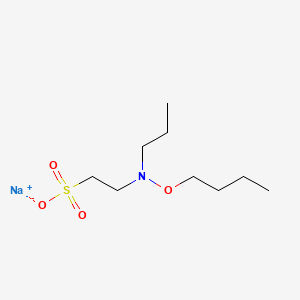
silane](/img/structure/B14484229.png)
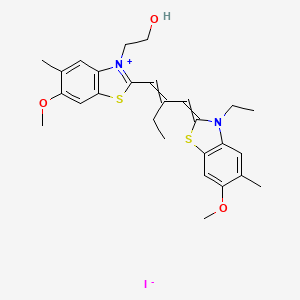
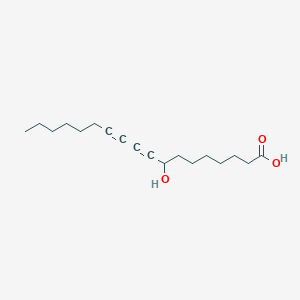
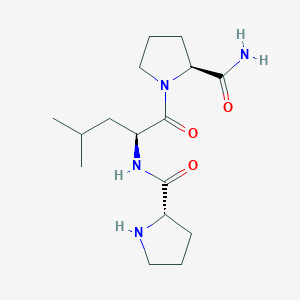
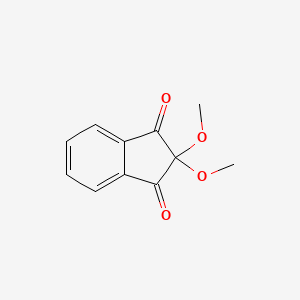
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
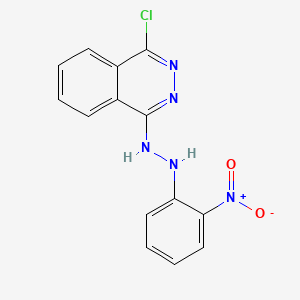
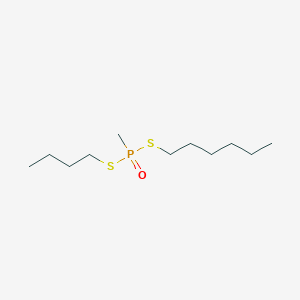
-](/img/structure/B14484288.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
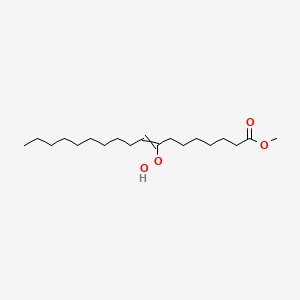
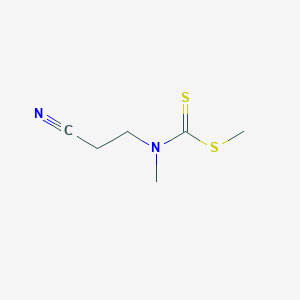
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
